coat protein, cymbidium mosaic virus
Description
Taxonomic Classification and Genomic Organization of Cymbidium Mosaic Virus
Cymbidium mosaic virus belongs to the family Alphaflexiviridae and is classified within the genus Potexvirus, representing a group of plant pathogenic viruses characterized by flexuous, rod-shaped particles. The virus was first discovered infecting Cymbidium orchids in California, United States in 1950, and has since been identified as one of the most widespread viral pathogens affecting cultivated orchids globally. The taxonomic placement of Cymbidium mosaic virus within the Potexvirus genus is supported by its genomic organization, particle morphology, and phylogenetic relationships with other members of this group, including closely related viruses such as Narcissus mosaic virus, Scallion virus X, Pepino mosaic virus, and Potato aucuba mosaic virus.
The viral particles of Cymbidium mosaic virus exhibit the characteristic flexuous rod-shaped morphology typical of potexviruses, with dimensions of approximately 500 nanometers in length and 15 nanometers in width. The genome consists of a positive-sense, single-stranded monopartite ribonucleic acid molecule containing approximately 6200 nucleotides. The complete genomic organization follows the typical potexvirus pattern, with five major open reading frames flanked by untranslated regions at the five prime and three prime ends, and terminated by a poly-adenine tail at the three prime terminus.
The genomic structure of Cymbidium mosaic virus reveals a sophisticated organization that reflects the evolutionary optimization of potexviruses for efficient replication and movement within plant hosts. Open reading frame 1 encodes a 160-kilodalton putative ribonucleic acid-dependent ribonucleic acid polymerase protein containing three conserved domains: a methyltransferase domain at the amino-terminal region, and both ribonucleic acid helicase and core binding domains at the carboxyl-terminal region. Open reading frames 2, 3, and 4 constitute the overlapping triple gene block, encoding proteins of 26, 13, and 10 kilodaltons respectively, which are essential for viral movement functions. Open reading frame 5, located at the three prime end of the genome, encodes the viral coat protein of 24 kilodaltons, which serves dual functions in genome encapsidation and cell-to-cell movement.
| Genomic Component | Size (nucleotides) | Encoded Protein | Molecular Weight (kDa) | Function |
|---|---|---|---|---|
| Open Reading Frame 1 | 4254 | RNA-dependent RNA polymerase | 160 | Viral replication |
| Open Reading Frame 2 | 690 | Triple Gene Block Protein 1 | 26 | Cell-to-cell movement |
| Open Reading Frame 3 | 339 | Triple Gene Block Protein 2 | 13 | Movement support |
| Open Reading Frame 4 | 276 | Triple Gene Block Protein 3 | 10 | Movement support |
| Open Reading Frame 5 | 672 | Coat Protein | 24 | Encapsidation and movement |
Biological Significance of Coat Proteins in Potexviruses
The coat protein of Cymbidium mosaic virus exemplifies the multifunctional nature of potexvirus coat proteins, serving essential roles that extend beyond simple structural encapsidation to include critical functions in viral movement and pathogenesis. Unlike many other plant viruses where the coat protein primarily serves as a protective shell for the viral genome, potexvirus coat proteins have evolved sophisticated mechanisms that actively participate in the infection process, making them indispensable for successful viral propagation within plant tissues.
The primary structural function of the Cymbidium mosaic virus coat protein involves the formation of helical nucleocapsids that protect the viral ribonucleic acid genome during transmission and provide stability during the infectious process. The coat protein subunits assemble around the viral ribonucleic acid in a helical arrangement, creating the characteristic flexuous rod-shaped particles that define the morphological characteristics of potexviruses. This encapsidation process is not merely a passive packaging mechanism but involves specific interactions between the coat protein and viral ribonucleic acid sequences that ensure proper genome organization and protection.
Beyond its structural role, the coat protein of Cymbidium mosaic virus plays a crucial function in facilitating cell-to-cell movement, a process that is essential for systemic infection of plant hosts. Research has demonstrated that the coat protein forms ribonucleoprotein complexes in conjunction with triple gene block protein 1 and viral ribonucleic acid, creating movement complexes that can traverse plasmodesmata between adjacent plant cells. The coat protein's involvement in movement is not simply as a passive component of these complexes but includes active roles in modulating plasmodesmal transport and potentially regulating the movement process itself.
Experimental evidence has revealed that specific amino acid residues within the coat protein are critical for determining host range and movement efficiency in different plant species. Studies comparing different isolates of Cymbidium mosaic virus have identified that amino acid positions 82 and 89 in the coat protein are particularly important for systemic infection in certain host plants, with these residues located within the predicted ribonucleic acid binding domain of the protein. This finding suggests that the coat protein's ribonucleic acid binding affinity may be a key determinant of viral movement efficiency and host adaptation.
The coat protein also exhibits important interactions with plant defense mechanisms, serving as both a target for plant resistance responses and a participant in viral counter-defense strategies. The protein can function as an avirulence effector that triggers plant defense responses, while simultaneously participating in the formation of ribonucleoprotein complexes that may help protect viral ribonucleic acid from host defense mechanisms. This dual role highlights the evolutionary pressure on coat proteins to balance the need for efficient movement and replication with the requirement to evade or suppress plant immune responses.
Evolutionary Conservation of Cymbidium Mosaic Virus Coat Protein Across Isolates
The coat protein of Cymbidium mosaic virus demonstrates remarkable evolutionary conservation across geographically diverse isolates, reflecting strong selective pressure to maintain essential structural and functional properties while allowing for limited adaptive variation. Comprehensive sequence analyses of coat protein genes from isolates collected worldwide have revealed high levels of nucleotide and amino acid sequence similarity, indicating that this protein experiences significant evolutionary constraints that preserve its critical functions in viral biology.
Phylogenetic analyses based on coat protein nucleotide sequences have consistently demonstrated that Cymbidium mosaic virus isolates can be classified into two distinct subgroups, although these groupings do not correlate strongly with geographical origins. The overall genetic diversity within the coat protein gene is relatively low, with nucleotide diversity values of approximately 0.053 to 0.054, suggesting that the protein is under negative selection pressure that eliminates deleterious mutations while preserving beneficial characteristics. This pattern of conservation is consistent with the essential role of the coat protein in multiple aspects of the viral life cycle, where even minor alterations could potentially compromise viral fitness.
Sequence comparison studies have revealed that coat protein genes from different Cymbidium mosaic virus isolates share 85 to 100 percent similarity at the nucleotide level and demonstrate even higher conservation at the amino acid level. The amino acid sequences show 98 to 99 percent homology between isolates from different geographical regions, indicating that most nucleotide changes are synonymous mutations that do not alter the protein sequence. This pattern suggests that the coat protein sequence is highly optimized for its biological functions, with little tolerance for amino acid substitutions that might compromise its performance.
| Geographic Region | Isolate | Nucleotide Identity (%) | Amino Acid Identity (%) | GenBank Accession |
|---|---|---|---|---|
| Singapore | Singapore-1 | Reference | Reference | U62963 |
| Korea | Korean | 96-97 | 98-99 | AF016914 |
| Taiwan | Taiwan | 96-97 | 98-99 | AY571289 |
| Japan | Japan | 96-97 | 98-99 | AB197937 |
| Malaysia | Malaysia | 96-97 | 98-99 | LC125633 |
| China | China | 96-97 | 98-99 | MK816927 |
| Hawaii | Hawaii-1 | 96-97 | 98-99 | EF125179 |
| India | India | 96-97 | 98-99 | AM055720 |
Regional variation within the coat protein sequence reveals interesting patterns that provide insights into viral evolution and adaptation. The carboxyl-terminal region of the coat protein shows greater sequence divergence compared to the amino-terminal region, suggesting that this domain may be subject to different selective pressures or may tolerate more variation while maintaining essential functions. This pattern is consistent with structural studies of related potexviruses, where the carboxyl-terminal region is often exposed on the virion surface and may be involved in host-specific interactions or immune recognition.
Analysis of synonymous and nonsynonymous mutation patterns within the coat protein gene provides evidence for purifying selection acting to maintain protein function across different isolates. The predominance of synonymous mutations indicates that changes affecting the amino acid sequence are generally deleterious and are eliminated by natural selection. This finding supports the hypothesis that the coat protein has reached an evolutionary optimum for its essential functions in viral biology, with limited capacity for further adaptive change without compromising viral fitness.
The lack of correlation between geographical origin and sequence variation suggests that the global distribution of Cymbidium mosaic virus isolates reflects extensive movement and exchange of infected plant material rather than independent evolution in different regions. This pattern has important implications for understanding viral epidemiology and developing control strategies, as it indicates that effective management approaches developed in one region are likely to be applicable globally due to the fundamental similarity of viral isolates worldwide. The high degree of sequence conservation also suggests that diagnostic tools and potential therapeutic interventions targeting the coat protein are likely to be broadly effective across different viral strains and geographical regions.
Properties
CAS No. |
147416-28-2 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Synonyms |
coat protein, cymbidium mosaic virus |
Origin of Product |
United States |
Scientific Research Applications
Detection Methods
The accurate and rapid detection of CymMV is essential for managing its spread in orchid populations. Several innovative methods have been developed that utilize the coat protein for diagnostic purposes:
- Reverse Transcription Recombinase Polymerase Amplification (RT-RPA) : This method has been shown to be highly sensitive and specific for detecting CymMV in orchids. It allows for rapid results within 30 minutes without requiring complex equipment. The assay utilizes primers that target the CP gene, demonstrating a sensitivity 100 times greater than conventional reverse transcription polymerase chain reaction (RT-PCR) methods .
- Immunocapture Reverse Transcription Polymerase Chain Reaction (IC-RT-PCR) : This technique combines antibody-based capture of the virus with RT-PCR to detect both viral nucleic acids and coat proteins. It has proven to be 10 to 100 times more sensitive than traditional enzyme-linked immunosorbent assays (ELISA) and is effective for large sample screening .
- Multiplex RT-PCR : This method enables simultaneous detection of multiple viruses, including CymMV and Odontoglossum ringspot virus (ORSV), enhancing diagnostic efficiency .
| Detection Method | Sensitivity | Speed | Notes |
|---|---|---|---|
| RT-RPA | 100x more than RT-PCR | 30 minutes | No equipment needed |
| IC-RT-PCR | 10-100x more than ELISA | Varies | Detects both nucleic acid and CP |
| Multiplex RT-PCR | High | Varies | Detects multiple viruses simultaneously |
Genetic Engineering for Resistance
The coat protein of CymMV has been utilized in genetic engineering efforts to develop resistant orchid varieties.
- Transgenic Approaches : Research has demonstrated that expressing the coat protein gene in plants such as Nicotiana benthamiana provides protection against CymMV infection. These transgenic plants exhibit significant resistance not only to CymMV but also to co-infections with ORSV, showcasing the potential for developing resilient orchid cultivars through genetic modification .
- RNA Silencing Mechanisms : The CP also plays a role in RNA interference pathways that are crucial for plant defense against viral infections. Transgenic lines expressing CP have shown enhanced antiviral activity through these mechanisms, indicating that manipulating CP expression could be a viable strategy for improving resistance in orchids .
Role in Viral Pathogenesis
Understanding the multifunctional roles of the coat protein is vital for developing effective control strategies against CymMV:
- Virus Assembly and Movement : The coat protein is integral to the assembly of viral particles and their movement within host tissues. Studies have shown that mutations in the CP can affect both these processes, providing insights into how viruses adapt to their hosts .
- Interaction with Host Defenses : The CP can also modulate host defense responses, allowing the virus to evade recognition by plant immune systems. Research has indicated that certain variants of CP can suppress RNA silencing pathways, facilitating viral replication and spread .
Case Studies
-
Rapid Detection in Field Conditions :
A study developed an RT-RPA-LFI assay specifically targeting the CP gene of CymMV, which was validated in field-collected orchid samples. This method proved effective in detecting infections without false positives, demonstrating its practical application for growers . -
Transgenic Resistance Development :
In a controlled experiment, transgenic Nicotiana benthamiana expressing the CymMV coat protein showed remarkable resilience against both CymMV and ORSV infections. This case highlights the potential for using CP in breeding programs aimed at producing virus-resistant orchid varieties .
Comparison with Similar Compounds
Comparison with Similar Viral Coat Proteins
Structural and Functional Comparisons
| Virus | Coat Protein Length (aa) | Key Structural Features | Host Specificity | Transmission Mechanism |
|---|---|---|---|---|
| CymMV | 223 | Conserved C-terminus, variable N-terminus | Orchids (e.g., Dendrobium) | Mechanical, no known vector |
| TeMV (Telosma mosaic virus) | 272 | Linear filamentous particles (750 nm) | Passiflora spp. | Aphid-mediated (DAG motif) |
| CMV (Cucumber mosaic virus) | 218 | Icosahedral symmetry, RNA-binding domains | 1,200+ plant species | Aphid vectors (non-persistent) |
| ORSV (Odontoglossum ringspot virus) | 162 | Rod-shaped particles, tobamovirus-like CP | Orchids | Mechanical, seed transmission |
CyMV vs. TeMV (Potyvirus) :
TeMV CP (816 bp) shares <85% nucleotide identity with CyMV CP . Unlike CyMV, TeMV CP contains a DAG motif critical for aphid transmission, a feature absent in CyMV . Phylogenetically, TeMV isolates cluster by geographic origin (e.g., China vs. Thailand), whereas CyMV clusters by host .- CyMV vs. CMV (Cucumovirus): CMV CP (657 bp) is shorter and forms icosahedral capsids, contrasting with CyMV’s flexuous rods .
CyMV vs. ORSV (Tobamovirus) :
ORSV CP (162 aa) lacks the N-terminal variability seen in CyMV, reflecting tobamoviruses’ rigid structural constraints . ORSV detection methods (e.g., RT-qPCR) show 100× lower sensitivity compared to CyMV-specific SYBR Green I assays .
Genetic Diversity and Phylogenetic Insights
- CyMV : Nucleotide diversity (π = 0.039) and high haplotype diversity (Hd = 0.992) indicate adaptive evolution driven by orchid hosts .
- TeMV : Lower CP diversity (π = 0.021) with geographic clustering (e.g., Chinese vs. Thai isolates) .
- CMV : Subgroup IB isolates (e.g., CMV-YNP) show 92–94% CP identity across hosts, contrasting with CyMV’s host-specific divergence .
Immunological and Diagnostic Comparisons
- RT-qPCR assays for CyMV CP detection achieve 100× higher sensitivity than conventional RT-PCR, outperforming methods for ORSV and CMV .
Key Research Findings and Implications
- Host Adaptation : CyMV CP mutations (e.g., residues 45–89) correlate with orchid host shifts, while CMV CP adapts to broader hosts via RNA-binding domain flexibility .
- Diagnostic Tools: CyMV-specific primers (e.g., TeMV-CPf/TeMV-CPr) enable multiplex detection with CMV in co-infected orchids, critical for quarantine protocols .
- Evolutionary Pressure : Positive selection on CyMV CP N-terminus contrasts with purifying selection in tobamoviruses like ORSV, reflecting divergent evolutionary strategies .
Preparation Methods
Bacterial Expression via E. coli
The most widely adopted method involves cloning the CyMV CP gene into prokaryotic expression vectors. In a seminal study, the CP gene (GenBank AJ564562) was amplified using primers flanked by BamHI and EcoRI restriction sites. The amplicon was ligated into the pGEX-4T-1 vector, enabling fusion with glutathione S-transferase (GST). Transformation into E. coli BL21 cells followed by induction with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) yielded a soluble GST-CP fusion protein of ~53 kDa. Optimal expression occurred at 37°C with a 3-hour induction period, achieving a yield of 2.1 mg/L culture.
Key Steps:
Plant-Based Expression in Nicotiana benthamiana
Transgenic expression systems offer advantages for studying CP functionality in planta. The CyMV CP open reading frame (ORF) was placed under the cauliflower mosaic virus (CaMV) 35S promoter and introduced into N. benthamiana via Agrobacterium-mediated transformation. Western blot analysis confirmed CP accumulation at 23.6 kDa, consistent with the predicted molecular weight. Transgenic lines exhibited resistance to CyMV challenge, demonstrating the protein’s role in cross-protection.
Purification Techniques for CyMV Coat Protein
Affinity Chromatography for GST-CP Fusion
Post-induction, bacterial lysates were centrifuged (12,500 rpm, 10 min) to separate soluble and insoluble fractions. The GST-CP fusion was purified using glutathione-Sepharose 4B affinity chromatography. Elution with 10 mM reduced glutathione yielded >90% pure protein, as verified by SDS-PAGE (12% gel, Coomassie staining). Subsequent thrombin cleavage removed the GST tag, isolating native CP (23.6 kDa).
Density Gradient Centrifugation for Viral Particles
For native CP isolation, infected orchid tissue was homogenized in 0.1 M phosphate buffer (pH 7.2) containing 0.1% β-mercaptoethanol. Differential centrifugation (10,000 ×g for 20 min; 78,000 ×g for 2 hr) pelleted viral particles, which were further purified through 10–40% sucrose density gradients. This method achieved ~95% purity but required large-scale infected tissue.
Analytical Validation of Purified Coat Protein
Electrophoretic and Immunoblot Analysis
SDS-PAGE under reducing conditions confirmed CP size (23.6 kDa) and purity. Silver staining detected contaminants at <5%. Immunoblots using polyclonal anti-CyMV sera (1:5,000 dilution) showed strong reactivity, validating antigenicity.
Antibody Production and Application
Rabbits immunized with 200 µg GST-CP (four doses over 42 days) produced antisera with titers up to 1:128,000 in indirect ELISA. Protein A-Sepharose affinity chromatography isolated IgG fractions, which detected CyMV in infected orchids at 1:10,000 tissue dilution.
Comparative Efficiency of Preparation Methods
| Parameter | E. coli Expression | Plant-Based | Native Purification |
|---|---|---|---|
| Yield (mg/g tissue) | 2.1 | 0.5 | 0.3 |
| Purity (%) | >90 | 85 | 95 |
| Time (Days) | 7 | 60 | 14 |
| Cost | Low | Moderate | High |
Challenges and Optimization Strategies
Solubility and Aggregation
Bacterial expression often leads to inclusion body formation. Studies mitigated this by:
Scalability for Diagnostic Use
While E. coli systems are scalable, plant-based CP is advantageous for immunological studies due to post-translational modifications. However, yields remain lower, necessitating further optimization of transgene expression.
Applications of Prepared Coat Protein
Serological Diagnostics
Purified CP enabled development of:
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting CymMV coat protein in infected orchids?
- Methodological Answer : Detection relies on serological and molecular techniques. Enzyme-linked immunosorbent assay (ELISA) using polyclonal or monoclonal antibodies specific to the coat protein (CP) is standard for large-scale screening . Reverse transcription-polymerase chain reaction (RT-PCR) with primers targeting the CP gene offers higher sensitivity, especially for latent infections . Advanced methods include molecular beacons—fluorescent probes designed to hybridize with CP gene sequences—enabling real-time, specific detection without post-amplification steps . Validate results with sequencing and cross-reactivity tests to avoid false positives.
Q. How is the structural analysis of CymMV coat protein conducted to understand its role in viral assembly?
- Methodological Answer : Use bioinformatics tools (e.g., SWISS-MODEL, AlphaFold) to predict tertiary structures based on conserved domains in the CP amino acid sequence . Compare CP sequences across geographical isolates to identify variable regions affecting virion stability . Experimental validation includes cryo-electron microscopy for 3D virion visualization and site-directed mutagenesis to disrupt key residues (e.g., carboxylate groups), followed by infectivity assays .
Q. What experimental approaches elucidate the role of CymMV coat protein in systemic movement within host plants?
- Methodological Answer : Employ fluorescently tagged CP mutants in agroinfiltration assays to track viral movement in Nicotiana benthamiana or orchid tissues . Compare systemic spread between wild-type and CP-deficient mutants using RT-PCR or hybridization. Note that CymMV (Potexvirus) movement differs from Tobamoviruses; thus, avoid extrapolating mechanisms from unrelated viruses .
Advanced Research Questions
Q. How can conflicting data on the coat protein’s role in systemic transport be resolved?
- Methodological Answer : Discrepancies often arise from host-specific interactions or methodological differences. For example, Dalmay et al. (1992) found CP mutations in Cymbidium ringspot virus (Tombusvirus) abolished systemic movement, whereas Potexviruses like CymMV rely less on CP for transport . To address contradictions:
- Replicate experiments in multiple orchid cultivars.
- Use in situ hybridization to localize viral RNA and CP independently.
- Compare results with orthologous systems (e.g., Foxtail mosaic virus CP mutants) to identify conserved motifs .
Q. What strategies are effective in designing transgenic orchids resistant to CymMV using coat protein-mediated approaches?
- Methodological Answer : Two primary strategies:
- CP-mediated resistance : Express the CymMV CP gene in orchids via Agrobacterium-mediated transformation. Resistance correlates with CP expression levels and post-transcriptional gene silencing (PTGS). Optimize promoters (e.g., CaMV 35S) and include introns to enhance transgene stability .
- RNA interference (RNAi) : Design hairpin RNAs targeting the CP gene. Validate silencing efficiency via Northern blotting and challenge assays with diverse CymMV strains .
Q. How can researchers investigate interactions between CymMV coat protein and host proteins to explain pathogenicity?
- Methodological Answer : Use yeast two-hybrid screens or co-immunoprecipitation (co-IP) with orchid protein libraries to identify binding partners . For in planta validation, apply bimolecular fluorescence complementation (BiFC) in epidermal cells. Prioritize host proteins involved in defense (e.g., RNA helicases) or chloroplast function, as CymMV infection often disrupts photosynthesis .
Q. What methodologies evaluate the specificity of peptide-based diagnostics targeting CymMV coat protein?
- Methodological Answer : Screen phage-display peptide libraries against purified CymMV CP to isolate binding peptides . Validate specificity via ELISA against related viruses (e.g., Odontoglossum ringspot virus) and field samples. Optimize peptide immobilization on magnetic beads for high-throughput diagnostics .
Data Contradiction Analysis
- Example : Studies on CP-mediated resistance in Tobacco mosaic virus (TMV) show delayed symptom development , but similar approaches in CymMV yield variable efficacy. This discrepancy may stem from differences in viral replication strategies (TMV is a Tobamovirus) or host silencing machinery. Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
